1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde
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Overview
Description
1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound with a unique structure that includes a bromine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the bromination of a phenyl-cyclopropane derivative followed by formylation. One common method is the bromination of phenyl-cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-phenyl-cyclopropane can then be subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substituted phenyl-cyclopropanecarbaldehydes
- Phenyl-cyclopropanecarboxylic acids
- Phenyl-cyclopropanemethanols
Scientific Research Applications
1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: The compound can be used as a probe or reagent in chemical biology studies to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom activates the phenyl ring towards electrophilic attack, leading to the formation of a sigma complex, which then undergoes deprotonation to yield the substituted product . In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
- 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
- 1-(2-Chloro-phenyl)-cyclopropanecarbaldehyde
- 1-(2-Bromo-phenyl)-cyclopropanemethanol
Uniqueness: 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on a cyclopropane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
1-(2-bromophenyl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGQUBPCXVUKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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